An In-Depth Technical Guide to the Synthesis of 2-((9H-Purin-6-yl)amino)ethanol
An In-Depth Technical Guide to the Synthesis of 2-((9H-Purin-6-yl)amino)ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical synthesis of 2-((9H-Purin-6-yl)amino)ethanol, a significant purine derivative with potential applications in medicinal chemistry and drug development. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a robust framework for its preparation in a laboratory setting.
Introduction: The Significance of N6-Substituted Purine Analogs
Purine derivatives are fundamental to numerous biological processes, forming the core structure of nucleobases in DNA and RNA. The modification of the purine scaffold, particularly at the C6 position, has been a fertile ground for the discovery of novel therapeutic agents. N6-substituted adenosine analogs, for instance, have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and renal protective effects. 2-((9H-Purin-6-yl)amino)ethanol, also known as N6-(2-hydroxyethyl)adenine, belongs to this important class of molecules. Its synthesis is of considerable interest to researchers developing novel kinase inhibitors, antiviral agents, and other targeted therapies. This guide will focus on a reliable and accessible synthetic route commencing from the readily available starting material, 6-chloropurine.
Strategic Overview of the Synthesis
The most direct and widely employed strategy for the synthesis of 2-((9H-Purin-6-yl)amino)ethanol involves a two-step process. The first step is the preparation of the key intermediate, 6-chloropurine, from hypoxanthine. The second, and final, step is the nucleophilic aromatic substitution of the chloro group at the C6 position of the purine ring with ethanolamine.
Caption: Overall synthetic strategy for 2-((9H-Purin-6-yl)amino)ethanol.
Part 1: Synthesis of the Key Intermediate: 6-Chloropurine
The conversion of hypoxanthine to 6-chloropurine is a standard transformation in purine chemistry. The hydroxyl group at the C6 position of hypoxanthine is converted to a chloro group, which is an excellent leaving group for subsequent nucleophilic substitution reactions.
Underlying Principle: The Role of Phosphoryl Chloride and a Tertiary Amine
Phosphoryl chloride (POCl₃) is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings into chloro groups. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. A high-boiling tertiary amine, such as N,N-dimethylaniline or triethylamine, is often used as a catalyst and a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. The use of a tertiary amine also helps to improve the solubility of the starting material and facilitate the reaction.[1]
Detailed Experimental Protocol: Synthesis of 6-Chloropurine
Materials:
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Hypoxanthine
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Phosphoryl chloride (POCl₃)
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N,N-Dimethylaniline (or triethylamine)
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Ice
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Ammonium hydroxide (NH₄OH) solution
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Acetone
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of hypoxanthine (e.g., 5 g), N,N-dimethylaniline (e.g., 1.0 g), and phosphoryl chloride (e.g., 50 mL) is prepared.[2]
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The reaction mixture is heated to reflux for approximately 2-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, the excess phosphoryl chloride is removed under reduced pressure.
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The residue is cooled in an ice bath and then carefully poured over crushed ice.
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The pH of the resulting solution is adjusted to approximately 5-7 by the slow addition of ammonium hydroxide solution. This will cause the 6-chloropurine to precipitate out of the solution.
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The precipitate is collected by filtration and washed with cold water.
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The crude 6-chloropurine can be further purified by recrystallization from hot acetone to yield the final product.
Safety Precautions:
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Phosphoryl chloride is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
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The addition of the reaction mixture to ice and the subsequent neutralization with ammonium hydroxide are exothermic and should be done slowly and with cooling.
Caption: Experimental workflow for the synthesis of 6-chloropurine.
Part 2: Synthesis of 2-((9H-Purin-6-yl)amino)ethanol
This is the final and key step in the synthesis, where the chloro group of 6-chloropurine is displaced by the amino group of ethanolamine.
Underlying Principle: Nucleophilic Aromatic Substitution
The C6 position of the purine ring is electron-deficient and therefore susceptible to nucleophilic attack. The chlorine atom at this position is a good leaving group. Ethanolamine acts as the nucleophile, with its amino group attacking the C6 carbon. A base, such as triethylamine or potassium carbonate, is typically added to the reaction mixture to neutralize the HCl that is formed as a byproduct, driving the reaction to completion.
Detailed Experimental Protocol: Synthesis of 2-((9H-Purin-6-yl)amino)ethanol
Materials:
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6-Chloropurine
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Ethanolamine
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Triethylamine (or potassium carbonate)
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Ethanol (or n-butanol)
Procedure:
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In a round-bottom flask, dissolve 6-chloropurine (e.g., 1.0 g) in ethanol (e.g., 20 mL).
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To this solution, add ethanolamine (a slight molar excess, e.g., 1.1 equivalents) and triethylamine (a slight molar excess, e.g., 1.1 equivalents).
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The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
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After the reaction is complete, the mixture is cooled to room temperature.
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The solvent is removed under reduced pressure to yield the crude product.
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The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure 2-((9H-Purin-6-yl)amino)ethanol.
Self-Validating System: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the 6-chloropurine spot and the appearance of a new, more polar product spot. The final product's identity and purity can be confirmed by standard analytical techniques such as NMR, Mass Spectrometry, and melting point determination.
Data Presentation: Expected Product Characteristics
| Property | Expected Value |
| Chemical Formula | C₇H₉N₅O |
| Molecular Weight | 179.18 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not readily available in the literature, would need to be determined experimentally. |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~8.2-8.4 (2H, s, purine C2-H and C8-H), ~7.8 (1H, br s, NH), ~4.8 (1H, t, OH), ~3.6 (2H, q, CH₂-N), ~3.5 (2H, t, CH₂-O) |
| ¹³C NMR (DMSO-d₆) | Expected peaks for the purine ring carbons and the two aliphatic carbons of the ethanolamine side chain. |
| Mass Spectrometry | [M+H]⁺ = 180.08 |
Note: The NMR chemical shifts are approximate and can vary depending on the solvent and concentration.
Conclusion and Future Perspectives
The synthesis of 2-((9H-Purin-6-yl)amino)ethanol presented in this guide is a robust and reproducible method that can be readily implemented in a standard organic chemistry laboratory. The starting materials are commercially available, and the reaction conditions are straightforward. This synthetic route provides a solid foundation for the production of this valuable purine derivative for further biological evaluation and for the synthesis of more complex analogs. The continued exploration of N6-substituted purines is a promising avenue for the discovery of new therapeutic agents.
References
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Lu, Y., et al. (2015). N6-(2-Hydroxyethyl) adenosine from Cordyceps cicadae ameliorates renal interstitial fibrosis and prevents inflammation via TGF-β1/Smad and NF-κB signaling pathway. PLoS One, 10(11), e0142734. [Link]
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Spasova, M., et al. (2020). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. International Journal of Molecular Sciences, 21(11), 3896. [Link]
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Zhang, L., et al. (2020). N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo. Molecules, 25(16), 3661. [Link]
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- A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Tetrahedron, 71(45), 8671-8677.
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- Preparation of 2-amino-6-chloropurine. WO1993015075A1.
- Method for synthesizing 2-amino-6-methoxy-9-(beta-D-aralino)-9H-purine. CN101691384A.
- Process for the preparation of 2-amino-6-chloropurine and deriv
- N6-2-hydroxyethyl-adenosine ameliorate cisplatin induced acute kidney injury in mice. Drug and Chemical Toxicology, 44(6), 615-622.
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Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Molecules, 28(7), 3021. [Link]
